molecular formula C16H16N4O4 B2834691 N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1908171-50-5

N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2834691
CAS No.: 1908171-50-5
M. Wt: 328.328
InChI Key: OQSOEJAPQSQQRY-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound features a benzo[d][1,3]dioxole moiety, a morpholine ring, and a pyrimidine carboxamide group, which collectively contribute to its diverse chemical reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

Similar compounds have been shown to have significant effects on various types of cells . For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide vary with different dosages in animal models .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with various transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry to enhance efficiency and scalability. The use of recyclable catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, morpholine ring, and pyrimidine carboxamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific investigations .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c21-16(19-11-1-2-13-14(7-11)24-10-23-13)12-8-15(18-9-17-12)20-3-5-22-6-4-20/h1-2,7-9H,3-6,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSOEJAPQSQQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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